6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide
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Overview
Description
6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide typically involves the condensation of 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide with 1-methylpiperidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the VEGFR-2 signaling pathway, leading to inhibition of angiogenesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
- 1-methylpiperidin-4-one
- N’-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Uniqueness
6-methyl-N’-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H17N5OS |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
6-methyl-N-[(1-methylpiperidin-4-ylidene)amino]imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H17N5OS/c1-9-11(18-7-8-20-13(18)14-9)12(19)16-15-10-3-5-17(2)6-4-10/h7-8H,3-6H2,1-2H3,(H,16,19) |
InChI Key |
NCEPTLCYVRUYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN=C3CCN(CC3)C |
Origin of Product |
United States |
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